Aurora B vs. Aurora A Selectivity: >250-Fold Discrimination Superior to Pan-Inhibitors
GSK-1070916 demonstrates high isoform selectivity for Aurora B/C over Aurora A, with a selectivity ratio exceeding 250-fold (Ki for Aurora B = 0.38 nM vs. Aurora A = 490 nM). This contrasts sharply with the pan-Aurora inhibitor Danusertib (PHA-739358), which exhibits nearly equipotent inhibition of Aurora A, B, and C (IC50 values of 13, 79, and 61 nM, respectively), as well as VX-680, which inhibits all three isoforms with approximately equal potency [1]. In a head-to-head comparison within a kinase screening panel, GSK-1070916 showed >250-fold selectivity for Aurora B/C over Aurora A, whereas Danusertib demonstrates only ~6-fold selectivity [1].
| Evidence Dimension | Aurora A vs. Aurora B selectivity ratio (Ki or IC50-based) |
|---|---|
| Target Compound Data | Ki (Aurora B/INCENP) = 0.38 ± 0.29 nM; Ki (Aurora A/TPX2) = 492 ± 61 nM; Selectivity ratio >250-fold |
| Comparator Or Baseline | Danusertib (PHA-739358): IC50 Aurora A = 13 nM, Aurora B = 79 nM (~6-fold selectivity for Aurora A); VX-680: approximately equal potency across Aurora A/B/C |
| Quantified Difference | GSK-1070916 exhibits >250-fold selectivity for Aurora B over Aurora A, whereas Danusertib shows only ~6-fold selectivity (in opposite direction) and VX-680 shows no meaningful selectivity. |
| Conditions | Biochemical kinase assays; GSK-1070916 data generated using Aurora B/INCENP and Aurora A/TPX2 complexes with Ki determination |
Why This Matters
High Aurora B selectivity reduces confounding biological effects from Aurora A inhibition, enabling cleaner interpretation of mitotic phenotypes and potentially a distinct therapeutic index.
- [1] Adams, N.D., Adams, J.L., Burgess, J.L., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973–4001. View Source
